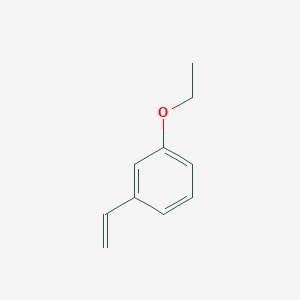

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Descripción general

Descripción

Synthesis Analysis

The synthesis of seven-membered unsaturated azacycles (tetrahydroazepines) has been developed based on the powerful aza-Prins cyclization in combination with the Peterson-type elimination reaction . Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Molecular Structure Analysis

The molecular formula of “1-Tosyl-2,3,6,7-tetrahydro-1H-azepine” is C13H17NO2S . The InChI string is InChI=1S/C6H11N/c1-2-4-6-7-5-3-1/h1-2,7H,3-6H2 and the canonical SMILES string is C1CNCCC=C1 .Chemical Reactions Analysis

The synthesis of tetrahydroazepines involves the intramolecular aza-Wittig reaction of azides derived from 1, 2-amino azides and α, β-unsaturated ketones . The reduction of these compounds with lithium aluminium hydride affords the corresponding saturated heterocycles .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 97.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 and a topological polar surface area of 12 Ų .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Nucleophile-Mediated Ring Expansion : A study by Fesenko et al. (2017) explores a general approach to alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates and 5-acyl-2,3,6,7-tetrahydro-1H-1,3-diazepin-2-ones. This process involves a ring expansion reaction and is a significant development in the synthesis of these compounds (Fesenko, Grigoriev, & Shutalev, 2017).

Synthesis of Tetrahydro-1-benzazepine Derivatives : Deng-ke Li (2009) reports a simplified synthesis method for 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, highlighting a streamlined process that offers practical advantages in terms of operation and scalability (Li Deng-ke, 2009).

Molecular and Structural Analysis

NMR Spectroscopy and Molecular Modeling : Jios et al. (2005) conducted a comprehensive NMR spectral analysis of N-aralkylsulfonamides, N-sulfonyl-tetrahydroisoquinolines, and N-sulfonylbenz[c]azepines. This study provides detailed insights into the structural characteristics of these compounds (Jios, Romanelli, Autino, Giaccio, Duddeck, & Wiebcke, 2005).

Conformational NMR Study : A research by Katritzky et al. (2002) delved into the conformational aspects of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines using variable temperature NMR spectra. This study enhances the understanding of the molecular dynamics and structures of such compounds (Katritzky, Akhmedov, Ghiviriga, & Maimait, 2002).

Application in Synthesis of Novel Compounds

Synthesis of Azepine Derivatives : Zhu et al. (2015) reported a novel strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives. This innovative approach expands the repertoire of synthetic methodologies for such heterocyclic rings (Zhu, Zhao, & Wang, 2015).

Cycloaddition Reactions : Zhou et al. (2019) explored a Lewis acid-catalyzed formal hetero-[5+2] cycloaddition of 2,3-dihydro-1H-pyrroles to terminal alkynes. This method offers a new pathway for cycloaddition through ring-opening of non-strained-ring-based units, contributing to the field of organic synthesis (Zhou, Pi, Teng, Li, & Jin‐Heng Li, 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a versatile building block in pharmaceutical research, targeting a wide range of therapeutic areas

Mode of Action

It is known that tetrahydroazepines can be synthesized via a powerful aza-prins cyclization in combination with the peterson-type elimination reaction . This process involves the formation of a C−N, C−C bond and an endocyclic double bond in a single reaction step .

Biochemical Pathways

Tetrahydroazepines are found in numerous natural and non-natural products with remarkable pharmaceutical activity . They serve as substructures of more complex molecules or as precursors of hydroazepines with different biological properties .

Result of Action

It is known that tetrahydroazepines are found in numerous natural and non-natural products with remarkable pharmaceutical activity .

Propiedades

IUPAC Name |

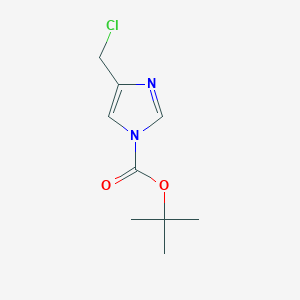

1-(4-methylphenyl)sulfonyl-2,3,6,7-tetrahydroazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-12-6-8-13(9-7-12)17(15,16)14-10-4-2-3-5-11-14/h2-3,6-9H,4-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLYCWGZDCVFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466588 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57502-57-5 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)